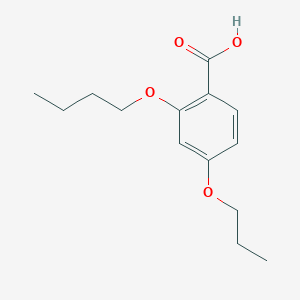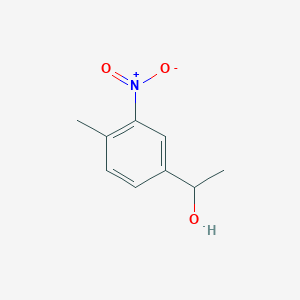![molecular formula C18H20N2S B1438841 (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine CAS No. 1105193-48-3](/img/structure/B1438841.png)
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine
Overview
Description
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of a benzyl group, a methyl group, and a thioether linkage further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Synthesis of 1-Benzyl-2-methyl-1H-indole
Starting Materials: Benzyl chloride, 2-methylindole
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Product: 1-Benzyl-2-methyl-1H-indole
-
Formation of 1-Benzyl-2-methyl-1H-indol-3-thiol
Starting Materials: 1-Benzyl-2-methyl-1H-indole, Lawesson’s reagent
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen) at room temperature to 50°C.
Product: 1-Benzyl-2-methyl-1H-indol-3-thiol
-
Synthesis of this compound
Starting Materials: 1-Benzyl-2-methyl-1H-indol-3-thiol, 2-bromoethylamine hydrobromide
Reaction Conditions: The reaction is performed in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Product: this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can undergo reduction to form dihydroindole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydroindole derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. The thioether linkage and benzyl group further enhance its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methyl-1H-indole: Lacks the thioether and amine functionalities.
2-Methyl-1H-indole-3-thiol: Lacks the benzyl group and amine functionality.
(2-[(1-Benzyl-1H-indol-3-YL)thio]ethyl)amine: Lacks the methyl group on the indole ring.
Uniqueness
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is unique due to the presence of the benzyl group, methyl group, and thioether linkage, which collectively contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its binding affinity, specificity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1-benzyl-2-methylindol-3-yl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-14-18(21-12-11-19)16-9-5-6-10-17(16)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIHMBOWDKHKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
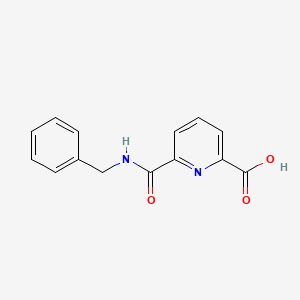
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)


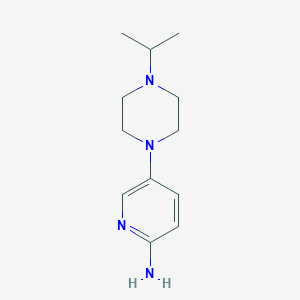
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
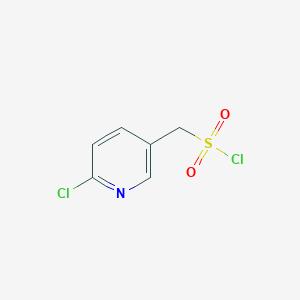
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
